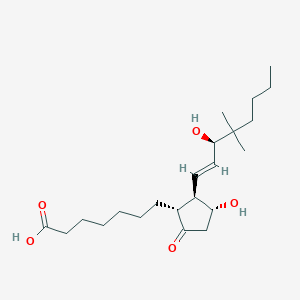

16,16-diméthyl-PGE1

Vue d'ensemble

Description

La 16,16-diméthyl Prostaglandine E1 est un analogue synthétique de la Prostaglandine E1, connu pour sa stabilité métabolique et ses activités biologiques puissantes. Ce composé est particulièrement remarquable pour sa capacité à induire des contractions dans les muscles lisses vasculaires humains et sa puissance accrue par rapport aux prostaglandines naturelles .

Applications De Recherche Scientifique

Gastroprotective Effects

Mechanisms of Action:

dmPGE1 has been shown to protect the gastric mucosa from injury while influencing gastric secretions. In a study involving Heidenhain pouches in dogs, 16,16-dimethyl prostaglandin E2 (a related compound) demonstrated a protective effect on the gastric mucosal barrier by stimulating the secretion of Na+ and Cl- without damaging the barrier itself .

Case Study:

A study highlighted that 16,16-dimethyl prostaglandin E2 significantly reduced ulceration in rats subjected to stress after hepatectomy. The treatment suppressed postoperative reductions in gastric pH and blood flow, indicating its effectiveness in preventing stress-induced ulcers .

Hepatoprotective Properties

Effects on Liver Regeneration:

dmPGE1 has been investigated for its role in liver regeneration post-hepatectomy. In animal models, treatment with dmPGE1 resulted in enhanced mitotic activity and improved DNA synthesis rates compared to untreated controls, suggesting a favorable impact on liver regeneration after surgical stress .

Cytoprotection Against Hepatitis:

In murine models of fulminant hepatitis, dmPGE1 exhibited protective effects against liver damage. Treated mice showed significantly lower levels of alanine aminotransferase (ALT) and improved metabolic profiles compared to untreated counterparts, indicating its potential as a therapeutic agent in managing acute liver injuries .

Stem Cell Amplification

Clinical Applications:

Recent clinical trials have explored the use of dmPGE1 in enhancing blood stem cell populations during umbilical cord blood transplantation. In a Phase Ib trial, patients receiving dmPGE1-treated cord blood exhibited improved immune reconstitution compared to those receiving untreated units . This finding suggests that dmPGE1 can significantly amplify stem cell engraftment and improve transplantation outcomes.

Preclinical Findings:

In preclinical studies with mice, dmPGE1 treatment resulted in a fourfold increase in the engraftment efficiency of treated bone marrow stem cells compared to untreated cells. This was attributed to enhanced cellular responses facilitated by the compound .

Other Notable Applications

Intestinal Health:

Research indicates that dmPGE1 can induce villus contraction in the intestine, which may play a role in mucosal restitution following injury. However, while it causes contraction, it does not accelerate mucosal healing as previously hypothesized .

Collagen Deposition Inhibition:

In studies assessing chronic liver injury models, dmPGE1 was found to delay collagen deposition and fat accumulation within the liver. This suggests potential applications in treating fibrotic liver diseases by mitigating collagen synthesis .

Data Summary Table

Mécanisme D'action

Target of Action

16,16-dimethyl-PGE1 is a synthetic analog of Prostaglandin E1 (PGE1) and its primary targets are the human vascular smooth muscle cells . It has been shown to be more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle .

Mode of Action

The compound interacts with its targets by inducing contractions in the vascular smooth muscle cells . This interaction results in changes in the muscle tension and contraction frequency, leading to alterations in the blood flow and pressure within the vascular system .

Biochemical Pathways

It is known that the compound’s action involves the prostaglandin synthesis pathway, which plays a crucial role in the regulation of various physiological processes, including inflammation, blood flow, and muscle contraction .

Pharmacokinetics

It is known that the compound is metabolically stable

Result of Action

The action of 16,16-dimethyl-PGE1 results in the contraction of vascular smooth muscle cells, leading to changes in blood flow and pressure . This can have significant effects at the molecular and cellular levels, influencing various physiological processes.

Analyse Biochimique

Biochemical Properties

16,16-dimethyl-PGE1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce bronchoconstriction and vascular smooth muscle contractions . This suggests that 16,16-dimethyl-PGE1 interacts with the proteins and enzymes involved in muscle contraction.

Cellular Effects

16,16-dimethyl-PGE1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress indomethacin-induced cellular elongation .

Dosage Effects in Animal Models

The effects of 16,16-dimethyl-PGE1 vary with different dosages in animal models. For instance, it has been shown that 16,16-dimethyl-PGE1 can accelerate the recovery of blood pressure and heart rate in Sprague Dawley rats after acute hemorrhage

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 16,16-diméthyl Prostaglandine E1 implique plusieurs étapes, à partir du précurseur de prostaglandine appropriéLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir la stéréochimie et le rendement souhaités .

Méthodes de production industrielle : La production industrielle de la 16,16-diméthyl Prostaglandine E1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la pureté, impliquant souvent des techniques avancées telles que la synthèse en flux continu et la chromatographie liquide haute performance pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : La 16,16-diméthyl Prostaglandine E1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.

Réduction : Les réactions de réduction peuvent affecter les groupes carbonyle.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle ou carboxyle

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle et le tribromure de phosphore sont utilisés pour les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools .

Comparaison Avec Des Composés Similaires

Prostaglandin E1: The natural counterpart with similar biological activities but less metabolic stability.

Prostaglandin F2α: Another prostaglandin with different receptor affinities and physiological effects.

Gemeprost: A prostaglandin E1 analog used for cervical dilation and pregnancy termination.

Uniqueness: 16,16-dimethyl Prostaglandin E1 is unique due to its enhanced metabolic stability and increased potency in inducing smooth muscle contractions compared to its natural and synthetic counterparts .

Activité Biologique

16,16-Dimethyl prostaglandin E1 (dmPGE1) is a synthetic analog of prostaglandin E1 (PGE1), notable for its enhanced metabolic stability and potent biological activities. This compound has garnered attention for its diverse effects on various biological systems, particularly in the realms of immunomodulation, cytoprotection, and gastrointestinal physiology.

16,16-Dimethyl-PGE1 exhibits structural modifications that confer increased resistance to enzymatic degradation compared to its natural counterpart. Its mechanism of action primarily involves binding to specific prostaglandin receptors, leading to various physiological responses including vasodilation, inhibition of platelet aggregation, and modulation of immune responses .

Biological Effects

Immunomodulatory Activity

Research indicates that dmPGE1 possesses significant immunomodulatory properties. In a study involving murine hepatitis virus type 3 (MHV-3) infection, dmPGE1 treatment resulted in reduced histological and biochemical markers of liver damage. Specifically, treated mice displayed normal blood glucose levels and significantly lower serum alanine aminotransferase (ALT) levels compared to untreated controls, suggesting a protective effect against fulminant hepatitis .

Cytoprotective Effects

The cytoprotective properties of dmPGE1 have been demonstrated in both in vivo and in vitro models. In isolated hepatocyte cultures infected with MHV-3, dmPGE1 treatment led to decreased cell death and maintained cellular integrity despite viral exposure. This suggests that dmPGE1 can enhance cell survival during viral infections without affecting viral replication directly .

Gastrointestinal Effects

In gastrointestinal studies, dmPGE1 has been shown to stimulate alkaline secretion and promote mucosal growth. A dose-dependent increase in mucosal thickness was observed in the gastric antrum and proximal colon following administration of dmPGE1 in rat models. This effect is attributed to increased mitotic activity and hyperplasia of mucous cells, indicating potential therapeutic applications for gastrointestinal disorders .

Table 1: Summary of Biological Activities of 16,16-Dimethyl-PGE1

Case Studies

Case Study 1: Fulminant Hepatitis Protection

In a controlled experiment with BALB/cJ mice infected with MHV-3, treatment with dmPGE1 before or after infection significantly mitigated liver damage. The mean ALT levels dropped from 1402 IU/liter in untreated mice to 63 IU/liter in treated ones, demonstrating the compound's protective role against acute liver injury .

Case Study 2: Gastric Mucosal Hyperplasia

A long-term study involving rats treated with high doses of dmPGE1 revealed significant alterations in gastric morphology. The treatment resulted in a marked increase in mucosal thickness across various gastrointestinal segments, particularly the gastric antrum (+115%), suggesting potential applications for enhancing gastric mucosal defenses .

Research Findings

Recent studies have expanded the understanding of dmPGE1's biological activities:

- Procoagulant Activity Modulation : dmPGE1 has been shown to prevent the induction of procoagulant activity in macrophages during viral infections, indicating a role in modulating immune responses without exacerbating inflammation .

- Metabolic Stability : The structural modifications present in dmPGE1 contribute to its longer half-life and sustained biological activity compared to PGE1, making it a valuable candidate for therapeutic use .

Propriétés

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFITYRYPQNLL-ZWSAOQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41692-15-3 | |

| Record name | 16,16-Dimethylprostaglandin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 16,16-dimethyl-PGE1 interact with its target and what are the downstream effects?

A: 16,16-dimethyl-PGE1, a prostaglandin analog, primarily exerts its effects by binding to specific prostaglandin receptors. Research suggests that in rabbit corneal endothelium, 16,16-dimethyl-PGE1 interacts with the EP2 receptor subtype. [] This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) synthesis. [] This increase in cAMP then triggers downstream effects, such as preventing cell elongation in response to indomethacin, highlighting its role in regulating cell shape. []

Q2: What is the role of 16,16-dimethyl-PGE1 in cardiovascular response to hemorrhage?

A: Studies in rats demonstrate that 16,16-dimethyl-PGE1, at a dose of 1 microgram/kg/minute, can accelerate both blood pressure and heart rate recovery following an acute hemorrhage. [] This effect is linked to the compound's ability to increase plasma epinephrine and norepinephrine levels. [] Interestingly, the study also reveals that while the hemodynamic effects of 16,16-dimethyl-PGE1 appear dependent on a renal factor, its impact on epinephrine and norepinephrine release in response to hemorrhage is independent of kidney function. []

Q3: How does the uterine stimulant activity of 16,16-dimethyl-PGE1 compare to other prostaglandins?

A: In vivo studies using rat uteri have shown that 16,16-dimethyl-PGE1 exhibits significant uterine stimulant activity. [] In fact, it demonstrates a potency 2-3 times greater than that of PGE1. [] Notably, 16,16-dimethyl-PGE1 also demonstrates a relatively low incidence of gastrointestinal side effects compared to some other prostaglandins. [] This favorable selectivity profile makes it a potentially attractive candidate for further investigation in the context of uterine stimulation.

Q4: Can 16,16-dimethyl-PGE1 be used for termination of pregnancy?

A: Research suggests that 16,16-dimethyl-PGE1 methyl ester (gemeprost) can be an effective agent for second-trimester pregnancy termination. [] Clinical trials comparing gemeprost pessaries to intra-amniotic PGF2 alpha combined with hypertonic saline showed no significant difference in the induction-delivery interval. [] While gemeprost was associated with a higher incidence of diarrhea, other side effects, analgesic requirements, and the occurrence of retained placentae were comparable between the two groups. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.